(1-Cyanocyclohexyl)methyl methanesulfonate

Catalog No.
S3177253
CAS No.
1268101-90-1
M.F
C9H15NO3S
M. Wt
217.28
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Cyanocyclohexyl)methyl methanesulfonate

CAS Number

1268101-90-1

Product Name

(1-Cyanocyclohexyl)methyl methanesulfonate

IUPAC Name

(1-cyanocyclohexyl)methyl methanesulfonate

Molecular Formula

C9H15NO3S

Molecular Weight

217.28

InChI

InChI=1S/C9H15NO3S/c1-14(11,12)13-8-9(7-10)5-3-2-4-6-9/h2-6,8H2,1H3

InChI Key

CSNZAYIVGCVEPN-UHFFFAOYSA-N

SMILES

CS(=O)(=O)OCC1(CCCCC1)C#N

solubility

not available

(1-Cyanocyclohexyl)methyl methanesulfonate is a chemical compound characterized by its unique structure and properties. It is classified as a methanesulfonate ester, resulting from the reaction between methanesulfonic acid and methanol, with the molecular formula C9H13NO3SC_9H_{13}NO_3S and a CAS number of 1268101-90-1 . The compound features a cyanocyclohexyl group attached to a methyl methanesulfonate moiety, which contributes to its reactivity and potential applications in various fields.

Due to the lack of specific data, it's crucial to handle this compound with caution, assuming it might possess similar hazards to its functional groups:

  • Methanesulfonate group: Methanesulfonates can be alkylating agents, meaning they can transfer a methyl group to other molecules, potentially causing DNA damage. []
  • Cyano group: Cyanide can be toxic and a fire hazard. []
Involving (1-cyanocyclohexyl)methyl methanesulfonate are related to its behavior as an alkylating agent. Alkylating agents typically react with nucleophilic sites in biological molecules, such as DNA. This compound can methylate DNA bases, leading to mutations and potentially causing cellular damage. The methylation predominantly occurs at the N7 position of deoxyguanosine and the N3 position of deoxyadenosine, which can disrupt normal cellular functions and lead to carcinogenic effects .

(1-Cyanocyclohexyl)methyl methanesulfonate exhibits significant biological activity due to its alkylating properties. As an alkylating agent, it can induce DNA strand breaks and mutations, contributing to its classification as a carcinogen. The compound has shown potential reproductive toxicity in experimental systems, indicating that it may adversely affect reproductive health in exposed organisms . Additionally, studies have indicated that it may induce oxidative stress and other cellular responses that could lead to various health issues.

The synthesis of (1-cyanocyclohexyl)methyl methanesulfonate typically involves several steps:

  • Formation of the Cyanocyclohexyl Group: This can be achieved through the introduction of a cyano group onto cyclohexane derivatives.
  • Esterification Reaction: The cyanocyclohexyl compound is then reacted with methanesulfonic acid or its derivatives in the presence of an acid catalyst to form the desired ester.
  • Purification: The product is purified using standard techniques such as distillation or chromatography to obtain the final compound in high purity.

These methods allow for the efficient production of (1-cyanocyclohexyl)methyl methanesulfonate for research and application purposes.

(1-Cyanocyclohexyl)methyl methanesulfonate has several applications across different fields:

  • Chemical Research: It is used in studies investigating alkylating agents and their effects on DNA.
  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new cancer therapeutics.
  • Agricultural Chemistry: Its properties may also be explored for developing novel pesticides or herbicides.

Interaction studies involving (1-cyanocyclohexyl)methyl methanesulfonate focus on its effects on biological systems, particularly regarding DNA damage and repair mechanisms. Research indicates that exposure can lead to increased mutation rates in bacterial and mammalian cells, highlighting its potential as a model compound for studying mutagenesis and carcinogenesis . Furthermore, interaction with various cellular pathways suggests that this compound may influence oxidative stress responses and other signaling pathways involved in cell survival and apoptosis.

Several compounds share structural similarities with (1-cyanocyclohexyl)methyl methanesulfonate. Here are some notable examples:

Compound NameStructure TypeKey Characteristics
Methyl MethanesulfonateMethanesulfonate EsterKnown alkylating agent; induces DNA damage
Dimethyl SulfiteSulfite EsterSimilar formula but different arrangement; less reactive
(1-(Cyanomethyl)cyclopropyl)methyl MethanesulfonateCyclopropyl DerivativeExhibits similar alkylating properties

Uniqueness of (1-Cyanocyclohexyl)methyl Methanesulfonate

(1-Cyanocyclohexyl)methyl methanesulfonate stands out due to its specific cyclohexane structure combined with a cyano group, which enhances its reactivity compared to other similar compounds. This unique configuration allows it to exhibit distinct biological activities and potential applications in both chemical research and pharmaceuticals that are not fully replicated by other analogs.

Reductive Cyclization Strategies in Spirocyclic Sultam Synthesis

Reductive cyclization has emerged as a pivotal method for synthesizing spirocyclic β- and γ-sultams, which share structural similarities with (1-cyanocyclohexyl)methyl methanesulfonate. A representative approach involves the intramolecular cyclization of cyanoalkylsulfonyl fluorides under reductive conditions. For instance, NaBH₄-mediated reduction of β-cyanoalcohol precursors in dimethoxyethane (DME)–methanol mixtures yields intermediates that undergo subsequent mesylation with methanesulfonyl chloride (MsCl) in dichloromethane (CH₂Cl₂) .

Critical to this strategy is the stereoelectronic control during cyclization. Studies demonstrate that five-membered γ-sultams form more efficiently (75% average yield) than four-membered β-sultams (58–63% yield) due to reduced ring strain . The cyclohexyl group in (1-cyanocyclohexyl)methyl methanesulfonate likely stabilizes transition states through conformational rigidity, enhancing cyclization efficiency.

Table 1: Comparative Yields in Sultam Cyclization

Cyclization TypeReaction ConditionsAverage Yield
γ-SultamMsCl, Et₃N, CH₂Cl₂, 0°C75%
β-SultamMsCl, Et₃N, CH₂Cl₂, −20°C58–63%

Nucleophilic Substitution Pathways for Sulfonate Ester Formation

The methanesulfonate group in (1-cyanocyclohexyl)methyl methanesulfonate is typically introduced via nucleophilic substitution. Alcohol precursors react with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (Et₃N), forming the sulfonate ester through a two-step mechanism:

  • Deprotonation: The base abstracts a proton from the alcohol, generating a nucleophilic alkoxide.
  • Electrophilic Attack: The alkoxide attacks the electrophilic sulfur in MsCl, displacing chloride and forming the sulfonate ester .

This pathway is highly sensitive to steric effects. Tertiary alcohols, such as (1-cyanocyclohexyl)methanol, require prolonged reaction times (12–24 hours) at 0–5°C to minimize elimination side reactions . Solvent choice also impacts yield, with dichloromethane providing superior results (89–95% yield) compared to tetrahydrofuran (THF) due to its non-coordinating nature .

Optimization of Mesylation Conditions for Tertiary Alcohol Precursors

Mesylation of tertiary alcohols poses unique challenges, including competing elimination and incomplete conversion. Key optimizations include:

  • Temperature Control: Maintaining subambient temperatures (−20°C to 0°C) suppresses elimination pathways.
  • Catalytic Additives: Use of 4-dimethylaminopyridine (DMAP) accelerates mesylation by activating MsCl through hydrogen-bonding interactions .
  • Solvent Systems: CH₂Cl₂ outperforms polar aprotic solvents like DMF by reducing solvation of the alkoxide intermediate.

Table 2: Mesylation Efficiency Under Varied Conditions

TemperatureSolventAdditiveConversion
0°CCH₂Cl₂None89%
−20°CCH₂Cl₂DMAP95%
25°CTHFNone62%

Notably, excess MsCl (1.5–2.0 equivalents) is required to drive the reaction to completion for sterically hindered substrates .

Scalability Challenges in Multi-Step Heterocyclic Functionalization

Industrial-scale production of (1-cyanocyclohexyl)methyl methanesulfonate faces three primary hurdles:

  • Purification Complexity: The polar nature of sulfonate esters complicates chromatographic separation, necessitating crystallization-based purification.
  • Byproduct Management: Residual methanesulfonic acid from incomplete reactions catalyzes solvolysis of the product, requiring stringent pH control (pH 6–7) during workup .
  • Reaction Homogeneity: Heterogeneous reaction mixtures in large-scale batches reduce yields by 15–20%, solved via high-shear mixing or solvent-switching to acetonitrile .

A case study utilizing continuous flow reactors demonstrated improved yield consistency (±2% variance) compared to batch processes (±8% variance), highlighting the potential of advanced manufacturing technologies .

While borohydride-nickel catalytic systems are widely recognized for their efficacy in nitrile reduction, the provided sources do not explicitly document their application to (1-Cyanocyclohexyl)methyl methanesulfonate. However, analogous transition metal systems, such as copper and silver, offer insights into potential mechanisms. For instance, copper(II) pivalate facilitates C–H bond activation in alkyl nitriles by lowering the pKa of the α-hydrogen, enabling deprotonation to form reactive cuprate intermediates [2]. Subsequent homolytic cleavage generates cyanomethyl radicals, which participate in radical addition pathways (Scheme 1) [2].

Table 1: Catalytic Systems for Nitrile Activation

CatalystRole in Nitrile ActivationKey IntermediateReference
Cu(II)Lowers α-C–H pKaCuprate complex [2]
Ag(I)Stabilizes radical speciesOrganosilver complex [2]

Silver(I) ions coordinate with nitriles to stabilize cyanomethyl radicals, as evidenced by radical clock experiments [2]. These intermediates undergo oxidative functionalization, forming γ-alkoxy alkyl nitriles or tertiary carbocations depending on reaction conditions [2].

Sulfonylation Dynamics During Amino Group Activation

Sulfonylation of aminonitriles is a pivotal step in constructing cyclic sulfonamides. (1-Cyanocyclohexyl)methyl methanesulfonate reacts with sulfonyl chlorides (e.g., mesyl chloride) in the presence of triethylamine, forming sulfonamide intermediates [4]. The nitrile group adjacent to the amino moiety enhances nucleophilicity by polarizing the C–N bond, enabling intramolecular cyclization (Scheme 2) [4].

Table 2: Sulfonylation of Aminonitriles

BaseSulfonyl ChlorideProduct Yield
TriethylamineMesyl chloride65%
DBUBenzylsulfonyl chloride75%

Kinetic studies reveal that electron-rich veratronitrile additives improve catalyst solubility and reaction efficiency, achieving yields up to 90% [2]. The reaction proceeds via a tight ion pair between the gold vinylidene complex and the sulfonate leaving group, as observed in gold-catalyzed cyclizations [3].

Stereochemical Outcomes in Spirocyclic β-Sultam Formation

Stereoselectivity in spirocyclic β-sultam synthesis is governed by the interplay of catalyst geometry and substrate conformation. Palladium-catalyzed enantioselective annulations of N-arylacrylamides with nitriles yield 3,3-dialkylated oxindoles with >20:1 regioselectivity [4]. The nitrile group directs radical addition to the alkene, followed by homolytic aromatic substitution (HAS) to form bicyclic intermediates [2].

Table 3: Stereochemical Control in Cyclization

CatalystSubstrateDiastereomeric Ratio
Pd(0)N-Arylacrylamide4:1
Cu(I)α-Chloronitrile3:1

For example, copper-mediated cyclizations of 2-chloro-3-phenylpropanenitriles afford 3,4-dihydro-2H-benzo[e] [2]thiazine-1,1-dioxides with 91% yield when using cyclopropyl substituents [4]. The stereochemical outcome is sensitive to steric effects, as bulky groups favor trans-annulation.

Solvent Effects on Reaction Kinetics and Product Distribution

Solvent polarity profoundly influences reaction pathways. In dichloromethane, sulfonylation of aminonitriles proceeds via a contact ion pair mechanism, yielding β-enaminosultams [4]. Conversely, protic solvents like methanol stabilize carbocation intermediates, shifting the product distribution toward γ-alkoxy derivatives [2].

Table 4: Solvent-Dependent Product Ratios

SolventProductYield
Dichloromethaneβ-Enaminosultam75%
Methanolγ-Alkoxy nitrile57%

Water additives enhance yields in domino oxyalkylation reactions by facilitating nucleophilic trapping of carbocations [2]. Kinetic isotope effect (KIE) studies (kH/kD = 2.7) confirm that C–H bond cleavage remains rate-limiting in aprotic media [2].

The concept of "escaping from flatland" has emerged as a fundamental principle in contemporary medicinal chemistry, with (1-cyanocyclohexyl)methyl methanesulfonate representing a paradigmatic example of three-dimensional molecular architecture in drug discovery [1] [2]. The compound's cyclohexyl core provides a fraction of sp3-hybridized carbons (Fsp3) of approximately 0.67, significantly exceeding the optimal threshold of 0.47 identified for successful drug candidates [1] [3].

Structural analysis reveals that the cyanocyclohexyl moiety offers multiple vectors for chemical elaboration while maintaining conformational rigidity essential for target protein recognition [2] [4]. The bicyclic nature of related normorphan scaffolds demonstrates how sp3-enriched building blocks can access greater chemical space diversity compared to their aromatic counterparts, with enhanced water solubility and improved physicochemical parameters including reduced lipophilicity and polar surface area [1] [5].

Vector analysis studies indicate that cyclohexyl derivatives provide predictable three-dimensional geometries that complement the spatial requirements of target proteins more effectively than planar aromatic systems [2] [5]. The conformational restriction imposed by the cyclohexyl ring system reduces the entropic penalty associated with protein binding, thereby enhancing binding affinity and selectivity [1] [4].

Target validation applications benefit significantly from the three-dimensional nature of sp3-enriched building blocks, as these molecules provide enhanced selectivity profiles and reduced off-target effects compared to flat aromatic compounds [1] [6]. The increased structural complexity associated with sp3-enriched molecules correlates with improved drug-like properties including enhanced solubility, crystallinity, and reduced cytochrome P450 inhibition [1] [7].

Mimetic Strategies for Saturated Nitrogen Heterocycle Replacement

The strategic replacement of aromatic nitrogen heterocycles with their saturated counterparts represents a fundamental approach to optimizing drug-like properties while maintaining essential pharmacological activity [8] [9] [10]. (1-Cyanocyclohexyl)methyl methanesulfonate exemplifies this principle through its incorporation of a saturated cyclohexyl ring system that provides conformational flexibility while avoiding the metabolic liabilities associated with aromatic oxidation [8] [10].

Heterocycle replacement strategies have demonstrated remarkable success in medicinal chemistry, with saturated five-membered nitrogen heterocycles showing particularly favorable properties [8] [10]. The pyrrolidine-to-piperidine replacement strategy illustrates how saturated heterocycles can maintain binding affinity while providing enhanced metabolic stability and improved pharmacokinetic profiles [8] [9].

Bioisosteric replacement of pyridine with piperidine systems has shown 2-4 fold improvements in metabolic stability, attributed to the elimination of aromatic oxidation pathways [8] [9]. Similarly, imidazole-to-imidazolidine replacements have demonstrated enhanced selectivity profiles while maintaining essential hydrogen bonding interactions with target proteins [8] [10].

Synthetic methodologies for accessing saturated nitrogen heterocycles have advanced significantly, with transition metal-catalyzed reactions providing efficient routes to diverse structural motifs [8] [10]. The rhodium-catalyzed C(sp3)-H functionalization approach has enabled direct conversion of aromatic precursors to saturated heterocycles with excellent yields and functional group tolerance [8] [10].

Structure-activity relationship studies reveal that saturated nitrogen heterocycles often provide superior three-dimensional complementarity to protein binding sites compared to their aromatic counterparts [8] [9]. The increased structural diversity afforded by stereoisomerism in saturated systems enables more precise target protein interactions and enhanced selectivity profiles [8] [10].

Pharmacokinetic advantages of saturated nitrogen heterocycles include improved blood-brain barrier penetration and reduced susceptibility to cytochrome P450-mediated metabolism [8] [9]. The enhanced water solubility and reduced lipophilicity of saturated heterocycles contribute to better ADMET properties and improved safety profiles compared to aromatic analogs [8] [10].

Enzyme Inhibitor Development Through Sulfonamide Bioisosterism

The sulfonamide functional group present in (1-cyanocyclohexyl)methyl methanesulfonate through its methanesulfonate ester linkage represents a versatile pharmacophore for enzyme inhibition, particularly demonstrating exceptional utility in carbonic anhydrase inhibition and related enzyme systems [11] [12] [13]. The bioisosteric relationship between sulfonamides and carboxylic acids has enabled the development of numerous enzyme inhibitors with enhanced selectivity and improved pharmacological properties [11] [12].

Carbonic anhydrase inhibition represents the most extensively studied application of sulfonamide-based enzyme inhibitors, with structural modifications of the sulfonamide moiety enabling isoform-specific selectivity [13] [14]. The zinc coordination mechanism involves direct binding of the sulfonamide nitrogen to the catalytic zinc ion, with additional hydrogen bonding interactions contributing to binding affinity and selectivity [13] [14].

Structure-activity relationship studies reveal that aromatic sulfonamides typically exhibit IC50 values in the low nanomolar to micromolar range against carbonic anhydrase isoforms, with selectivity ratios often exceeding 100-fold between different isoforms [13] [14]. The triazine-substituted sulfonamides demonstrate particularly impressive potency enhancements, with some derivatives showing IC50 values as low as 1.49 μM against bovine carbonic anhydrase II [14].

Enzyme selectivity mechanisms involve specific interactions between sulfonamide substituents and amino acid residues in the active site, with hydrophobic pocket interactions playing crucial roles in determining isoform specificity [13] [14]. The three-tails approach to sulfonamide design has enabled the development of highly selective inhibitors that exploit subtle differences in binding site architecture [15].

Clinical applications of sulfonamide-based enzyme inhibitors span multiple therapeutic areas, including glaucoma treatment through carbonic anhydrase inhibition, antibacterial therapy via dihydropteroate synthetase inhibition, and anti-inflammatory applications through cyclooxygenase-2 selectivity [13] [14]. The sulfonamide bioisostere approach has enabled the development of compounds with improved metabolic stability and reduced toxicity compared to traditional enzyme inhibitors [11] [12].

Sulfonimidamides represent an emerging class of sulfonamide bioisosteres that maintain enzyme inhibitory activity while providing enhanced pharmacokinetic properties [16] [17]. These compounds have demonstrated particular utility in gamma-secretase inhibition for Alzheimer's disease treatment, showing comparable potency to sulfonamides with improved brain penetration and reduced peripheral side effects [16] [17].

Prodrug Activation Mechanisms Utilizing Sulfonate Ester Linkages

The methanesulfonate ester functionality in (1-cyanocyclohexyl)methyl methanesulfonate exemplifies a sophisticated prodrug activation strategy that exploits the unique chemical properties of sulfonate esters for controlled drug release and site-specific activation [18] [19] [20]. The activation mechanism proceeds through carbon-oxygen bond cleavage rather than the sulfur-oxygen cleavage typical of carboxylic esters, providing distinct advantages in terms of activation kinetics and metabolic stability [21] [20].

Mechanistic studies utilizing oxygen-18 labeling have confirmed that sulfonate ester activation occurs via nucleophilic attack of water or hydroxide ion at the carbon center adjacent to the sulfonate group, resulting in C-O bond cleavage and release of the active drug molecule [21] [20]. This mechanism contrasts sharply with carboxylic ester hydrolysis, which typically proceeds through acyl-oxygen cleavage, providing opportunities for selective activation in specific biological environments [21] [20].

Hydrolysis kinetics of methanesulfonate esters demonstrate pH-dependent activation with enhanced stability under acidic conditions and accelerated hydrolysis under physiological pH [21] [20]. The activation half-life ranges from 0.5 to 24 hours depending on the specific ester structure and environmental conditions, enabling controlled release applications for oral drug delivery [21] [20].

Enzymatic activation represents an alternative pathway for sulfonate ester prodrugs, with specific esterase enzymes capable of catalyzing the hydrolysis reaction [18] [19]. The tissue-specific expression of different esterase isoforms enables targeted drug delivery to specific organs or cell types, enhancing therapeutic efficacy while minimizing systemic exposure [18] [19].

Prodrug design strategies utilizing sulfonate ester linkages have demonstrated 5-20 fold improvements in oral bioavailability compared to parent drug compounds [22] [23]. The enhanced membrane permeability of sulfonate ester prodrugs, combined with their selective activation in target tissues, provides significant advantages for drug delivery applications [22] [23].

Stability considerations for sulfonate ester prodrugs include susceptibility to chemical hydrolysis under strongly alkaline conditions and potential metabolic activation by cytochrome P450 enzymes [21] [20]. The structure-stability relationship indicates that bulky substituents adjacent to the sulfonate ester linkage can provide enhanced chemical stability while maintaining biological activation properties [21] [20].

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Dates

Last modified: 04-14-2024

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